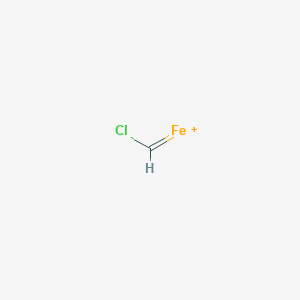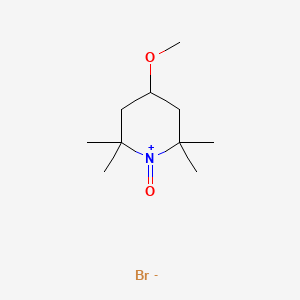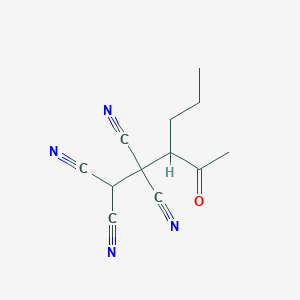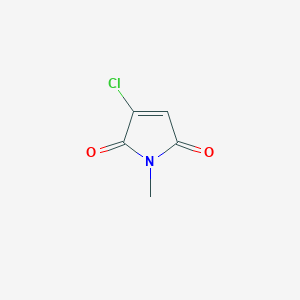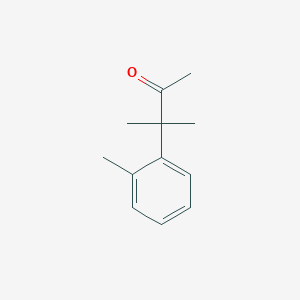![molecular formula C9H12N2O2S2 B14367424 Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate CAS No. 92601-53-1](/img/structure/B14367424.png)
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde . The specific conditions for synthesizing methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate would require further optimization to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is similar to that found in histidine, an essential amino acid, suggesting potential biological activity.
Medicine: Its structural similarity to other biologically active imidazole derivatives indicates potential use in drug development.
Mecanismo De Acción
The mechanism by which methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The carbothioyl and sulfanyl groups could also interact with biological molecules, potentially affecting enzyme activity or cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: Prepared by condensation of glyoxal, ammonia, and acetaldehyde.
1-Methylimidazole: Synthesized via acid-catalyzed methylation of imidazole by methanol.
2-Ethyl-4-methylimidazole: Another imidazole derivative with similar structural features.
Uniqueness
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate is unique due to the presence of both carbothioyl and sulfanyl groups, which are not commonly found together in other imidazole derivatives. This unique combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
92601-53-1 |
|---|---|
Fórmula molecular |
C9H12N2O2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
methyl 2-(2-ethyl-1H-imidazole-5-carbothioyl)sulfanylacetate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-7-10-4-6(11-7)9(14)15-5-8(12)13-2/h4H,3,5H2,1-2H3,(H,10,11) |
Clave InChI |
QGMUPFXAFHKMBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(N1)C(=S)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)

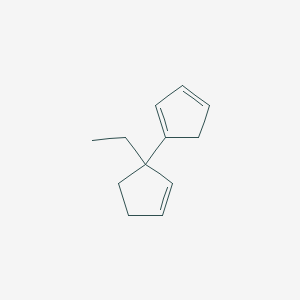

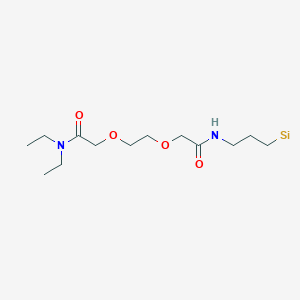
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)

